(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
Pyrazole and imidazole are both five-membered heterocyclic compounds. They contain two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen), and the other is a pyridine type nitrogen . These compounds are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions of chalcones with binucleophiles . For example, Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes was used for the preparation of pyridylchalcones .
Molecular Structure Analysis
The molecular structure of pyrazole and imidazole compounds is characterized by a five-membered ring with two adjacent nitrogen atoms. One nitrogen atom bears a hydrogen atom, and the other is a pyridine type nitrogen .
Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .
Physical And Chemical Properties Analysis
Pyrazole and imidazole compounds are generally soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques. The potent in vitro antipromastigote activity of these compounds was justified through molecular simulation studies, indicating a desirable fitting pattern in the active site characterized by lower binding free energy .
Neural Transmission Enhancement
Pyrazoline derivatives, which are closely related to pyrazole-bearing compounds, have been studied for their role in acetylcholine release at cholinergic synapses in vertebrates. This process is crucial for the transmission of neural pulses to post-cholinergic synapses, suggesting potential applications in enhancing neural transmission .
Synthesis Strategies and Heterocycle Production
Efforts have been made to produce new heterocycles using pyrazole scaffolds. For instance, reactions involving acryloyl chloride derivatives of pyrazoles with various mono- and binucleophiles have been explored. These synthesis strategies open up avenues for creating diverse heterocyclic compounds with potential applications across different fields of chemistry and pharmacology .
Preparation of Pyridylchalcones
The Claisen–Schmidt-type aldol-crotonic condensation has been employed to prepare pyridylchalcones using derivatives of 3-acetyl-5-nitropyridine with various aromatic aldehydes. Subsequent cyclization with hydrazine hydrate in acetic acid yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. These synthetic routes offer pathways for developing novel compounds with potential therapeutic or material science applications .
Mechanism of Action
Target of Action
It’s worth noting that pyrazoline derivatives, which include the pyrazol-1-yl group, have been found to possess a wide range of biological activities . They are known to interact with multiple receptors, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to a more potent interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives, which share some structural similarities with the compound , have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the acetic acid moiety might influence its absorption and distribution, while the nitro and chloro groups could potentially affect its metabolism and excretion .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Future Directions
properties
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKQIACMFKXSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid |
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